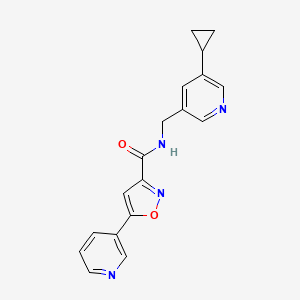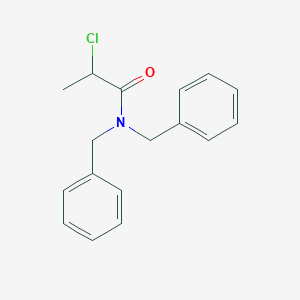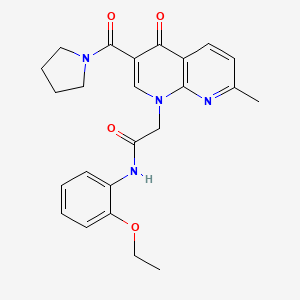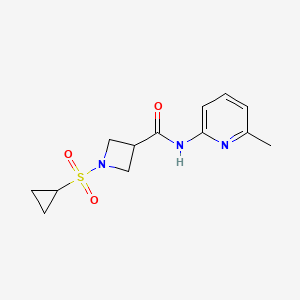
4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile, also known as PTPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PTPC is a pyridine derivative that contains a phenyl group, a thiophene group, and a cyano group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied.
Applications De Recherche Scientifique
Synthesis and Microbiological Activity
A study by Miszke et al. (2008) focused on the synthesis of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, including 2-(phenylthio) derivatives, and their bacteriostatic and antituberculosis activity. Some derivatives demonstrated significant activity, indicating potential biomedical applications (Miszke et al., 2008).
Synthesis of Thieno[2,3-b]pyridines
Abdelriheem et al. (2015) synthesized a variety of compounds including 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile derivatives. These synthesized compounds were characterized by elemental analysis and spectral data, highlighting their potential in chemical research (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Applications in Polymer Science
Tapaswi et al. (2015) investigated derivatives related to 4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile in the synthesis of transparent aromatic polyimides. These polyimides exhibited high refractive indices and thermomechanical stabilities, suggesting uses in advanced material sciences (Tapaswi et al., 2015).
Crystal Structure and Molecular Docking Studies
Venkateshan et al. (2019) conducted a study on the crystal structure and molecular docking of pyridine derivatives as potential inhibitors of NAMPT. This research highlights the compound's application in drug discovery and structural biology (Venkateshan et al., 2019).
Synthesis and Antimicrobial Activity
Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives, including 2-thioxo derivatives, and evaluated their antimicrobial activity. This indicates the compound's relevance in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Azafluorene Derivatives and SARS CoV-2 Inhibition
A study by Venkateshan et al. (2020) involved the synthesis of azafluorene derivatives and their analysis for potential inhibition of SARS CoV-2 RdRp. This research contributes to the ongoing efforts in antiviral drug development (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Propriétés
IUPAC Name |
4-phenyl-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13-12(11-5-2-1-3-6-11)9-14(18-16(13)19)15-7-4-8-20-15/h1-9H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLKUBCDKJLHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)
![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)
![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)

![5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2406753.png)
![Methyl 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2406754.png)